molecular formula C21H26BrNO4 B1676469 Methylnaltrexone bromide CAS No. 73232-52-7

Methylnaltrexone bromide

Cat. No.: B1676469
CAS No.: 73232-52-7
M. Wt: 436.3 g/mol
InChI Key: IFGIYSGOEZJNBE-XVNANEFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylnaltrexone bromide is a medication primarily used to treat opioid-induced constipation. It is a peripherally acting μ-opioid receptor antagonist, which means it blocks opioid receptors in the gastrointestinal tract without affecting the central nervous system. This unique property allows it to alleviate constipation caused by opioid use without interfering with pain relief .

Mechanism of Action

Target of Action

Methylnaltrexone primarily targets the μ-opioid receptors, specifically in the gastrointestinal tract . These receptors are the primary sites of action for opioids, which can lead to constipation when activated .

Mode of Action

Methylnaltrexone is a peripherally-acting μ-opioid antagonist . It works by inhibiting the opioid-induced decrease in gastric motility and transit time .

Biochemical Pathways

The primary biochemical pathway affected by methylnaltrexone is the opioid receptor pathway in the gastrointestinal tract . By antagonizing the μ-opioid receptors, methylnaltrexone can prevent the slowing of gastrointestinal motility and transit that is typically induced by opioids .

Pharmacokinetics

Methylnaltrexone is rapidly absorbed, with a Tmax (SubQ) of 30 minutes . It has a terminal half-life of approximately 8 hours . The compound undergoes minimal metabolism and is excreted via both renal and non-renal routes . Methylnaltrexone is also a weak CYP2D6 inhibitor .

Result of Action

The primary result of methylnaltrexone’s action is the reduction of opioid-induced constipation . By antagonizing the μ-opioid receptors in the gastrointestinal tract, methylnaltrexone can counteract the constipating effects of opioids without interfering with their analgesic effects .

Action Environment

The action of methylnaltrexone can be influenced by various environmental factors. For instance, the compound’s absorption and efficacy may be affected by the patient’s gastrointestinal environment . .

Biochemical Analysis

Biochemical Properties

Methylnaltrexone bromide plays a crucial role in biochemical reactions by interacting with μ-opioid receptors located in the gastrointestinal tract. As a peripherally acting antagonist, it binds to these receptors, inhibiting the effects of opioids on gastrointestinal motility. This interaction prevents the common side effect of constipation associated with opioid use. This compound does not cross the blood-brain barrier, ensuring that it does not interfere with the central analgesic effects of opioids .

Cellular Effects

This compound influences various cellular processes, particularly in the gastrointestinal tract. It affects cell signaling pathways by blocking the activation of μ-opioid receptors, which are responsible for reducing gastrointestinal motility. This blockade leads to an increase in peristalsis and improved bowel function. Additionally, this compound has been shown to have minimal impact on gene expression and cellular metabolism, making it a targeted therapy for opioid-induced constipation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to μ-opioid receptors in the gastrointestinal tract. By acting as an antagonist, it prevents the binding of opioid agonists to these receptors, thereby inhibiting their effects on gastrointestinal motility. This inhibition is achieved without crossing the blood-brain barrier, ensuring that the central analgesic effects of opioids remain unaffected. This compound also exhibits weak inhibition of the enzyme CYP2D6, which is involved in drug metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability over time, with minimal degradation observed. Long-term studies have shown that its effects on gastrointestinal motility are sustained, providing consistent relief from opioid-induced constipation. Additionally, this compound has been found to have a half-life of approximately 8 hours, allowing for effective dosing schedules in clinical practice .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. At therapeutic doses, it effectively reverses opioid-induced constipation without causing significant adverse effects. At higher doses, some toxic effects, such as gastrointestinal discomfort and diarrhea, have been observed. These findings highlight the importance of dose optimization in clinical settings to balance efficacy and safety .

Metabolic Pathways

This compound is metabolized primarily in the liver, with approximately 60% of the dose undergoing metabolism. The main metabolic pathways involve the conversion to methyl-6-naltrexol isomers and methylnaltrexone sulfate. N-demethylation to produce naltrexone is not a significant pathway for this compound. These metabolic processes ensure the effective elimination of this compound from the body .

Transport and Distribution

This compound is rapidly absorbed and distributed within the gastrointestinal tract. It does not cross the blood-brain barrier, ensuring its peripheral action. The compound is transported via the bloodstream to the target sites in the gastrointestinal tract, where it exerts its effects. This compound has a protein binding rate of approximately 11-15.3%, which influences its distribution and bioavailability .

Subcellular Localization

This compound is localized primarily in the gastrointestinal tract, where it interacts with μ-opioid receptors on the surface of cells. Its quaternary ammonium structure prevents it from crossing the blood-brain barrier, ensuring that its effects are confined to peripheral tissues. This localization is crucial for its therapeutic action, as it targets the specific site of opioid-induced constipation without affecting central opioid receptors .

Preparation Methods

Methylnaltrexone bromide is synthesized from naltrexone hydrochloride. The process involves several steps, including hydroxyl protection, bromomethylation, and deprotection. The final product is refined to obtain high-purity this compound . Industrial production methods often involve quaternary amination of naltrexone hydrochloride to obtain a quaternary ammonium salt mixture, followed by demethylation treatment .

Chemical Reactions Analysis

Methylnaltrexone bromide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methylnaltrexone bromide is unique due to its inability to cross the blood-brain barrier, which distinguishes it from other opioid antagonists like naloxone and naltrexone. Similar compounds include:

This compound’s peripheral action makes it particularly useful for treating opioid-induced constipation without affecting pain relief, setting it apart from other opioid antagonists.

Properties

CAS No.

73232-52-7

Molecular Formula

C21H26BrNO4

Molecular Weight

436.3 g/mol

IUPAC Name

(3S,4R,4aR,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide

InChI

InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21+,22+;/m1./s1

InChI Key

IFGIYSGOEZJNBE-XVNANEFHSA-N

Isomeric SMILES

C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]

SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]

Appearance

Solid powder

916055-92-0
73232-52-7

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one
17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one
methyl-naltrexone hydrobromide
methylnaltrexone
methylnaltrexone bromide
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)-
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)-
morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)-
MRZ 2663BR
MRZ-2663
N-methylnaltrexone bromide
naltrexone MB
naltrexone methobromide
naltrexone methylbromide
naltrexonium methiodide
quaternary ammonium naltrexone
relisto

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylnaltrexone bromide
Reactant of Route 2
Methylnaltrexone bromide
Reactant of Route 3
Methylnaltrexone bromide
Reactant of Route 4
Methylnaltrexone bromide
Reactant of Route 5
Methylnaltrexone bromide
Reactant of Route 6
Methylnaltrexone bromide
Customer
Q & A

Q1: How does methylnaltrexone bromide interact with its target, the mu-opioid receptor?

A1: this compound acts as an antagonist at the mu-opioid receptor, meaning it binds to the receptor but does not activate it. By blocking the receptor, it prevents opioids from binding and exerting their effects. []

Q2: What are the structural features of this compound?

A2: this compound is a quaternary derivative of naltrexone, with an N-methyl-quaternary amine group that significantly limits its ability to cross the blood-brain barrier. [, ] Its molecular formula is C21H26NO4+·Br−, and it exists as a methanol monosolvate in its crystalline form. The structure comprises three six-membered rings, two in chair conformations and one with a C=C double bond in an approximate half-boat conformation. Additionally, it contains a 2,3-dihydrofuran ring adopting an envelope conformation. []

Q3: How stable is this compound under various conditions?

A3: this compound exhibits good stability under various conditions. Research has focused on developing specific formulations to further enhance its stability, solubility, and bioavailability. []

Q4: What strategies are employed to improve the formulation of this compound?

A4: Studies have explored the use of acidic stabilizing agents to enhance the stability of this compound in solid compositions. This approach helps maintain consistent product quality and addresses challenges related to stability and content uniformity during preparation and storage. []

Q5: What is the pharmacokinetic profile of this compound?

A5: this compound exhibits high bioavailability after subcutaneous administration at therapeutic doses. It has a terminal half-life of approximately 8-9 hours and undergoes minimal metabolism. Elimination occurs through renal and non-renal routes. []

Q6: How does the pharmacokinetic behavior of this compound contribute to its clinical use?

A6: The predictable pharmacokinetic profile of this compound, along with its high efficacy and good tolerability, makes it suitable for clinical use. []

Q7: Does this compound demonstrate any significant drug-drug interactions?

A7: Research suggests limited potential for drug-drug interactions with this compound. []

Q8: What in vitro and in vivo models have been used to study the efficacy of this compound?

A8: The efficacy of this compound has been investigated using various models, including cell-based assays, animal models (specifically rats and rhesus macaques), and clinical trials. These studies have provided insights into its mechanism of action, pharmacokinetic properties, and potential therapeutic applications. [, , , , , ]

Q9: Has this compound demonstrated efficacy in treating opioid-induced constipation?

A9: Yes, clinical trials have demonstrated the efficacy of this compound in treating opioid-induced constipation, particularly in patients with advanced illness receiving palliative care. [, , , , , ]

Q10: What is the safety profile of this compound?

A10: Studies indicate a favorable safety profile for this compound, but further research, particularly regarding long-term effects, is necessary. []

Q11: What analytical methods are employed to characterize and quantify this compound?

A11: Various analytical methods, such as chromatography, including head-space capillary gas chromatography and high-performance liquid chromatography (HPLC), are used for detecting this compound and its impurities. [, ] Mass spectrometry techniques are also coupled with HPLC for related substance analysis. []

Q12: Are there specific considerations for the quality control of this compound?

A12: Quality control measures during the manufacturing process are crucial to ensure the purity of this compound. This includes minimizing the presence of impurities like (S)-N-methylnaltrexone bromide and 3-phenol alkylate byproducts. []

Q13: How is this compound administered?

A13: Currently, this compound is available in both subcutaneous injection and oral dosage forms. [, ]

Q14: What are the future directions for research on this compound?

A14: Ongoing research on this compound focuses on exploring its potential in other clinical applications, optimizing its formulation for enhanced efficacy, and investigating its long-term safety and efficacy in various patient populations. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.